molecular formula C12H8F3NO2 B13653604 Methyl 4-(trifluoromethyl)quinoline-8-carboxylate

Methyl 4-(trifluoromethyl)quinoline-8-carboxylate

Cat. No.: B13653604
M. Wt: 255.19 g/mol
InChI Key: ZKGGXTYURJQKNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)quinoline-8-carboxylate typically involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions are optimized to achieve high yields and purity. For instance, the reaction can be carried out in dichloroethane at 60°C using silver trifluoromethanesulfonate as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(trifluoromethyl)quinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group at the 4-position and the carboxylate group at the 8-position of the quinoline ring enhances its stability, lipophilicity, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)quinoline-8-carboxylate

InChI

InChI=1S/C12H8F3NO2/c1-18-11(17)8-4-2-3-7-9(12(13,14)15)5-6-16-10(7)8/h2-6H,1H3

InChI Key

ZKGGXTYURJQKNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CN=C21)C(F)(F)F

Origin of Product

United States

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